molecular formula C17H11F6N3O B2503745 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 478042-61-4

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2503745
CAS No.: 478042-61-4
M. Wt: 387.285
InChI Key: WUGTXIAXOUCXNW-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is an intriguing compound that combines a benzimidazole ring and a phenylacetamide moiety. This structure is characterized by the presence of trifluoromethyl groups, which impart unique physicochemical properties, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized via a multi-step organic reaction involving the coupling of a benzimidazole derivative with a phenylacetamide precursor. The process might include:

  • Nitration and Reduction: : Initial nitration of a benzimidazole to introduce a nitro group, followed by reduction to an amine.

  • Coupling Reaction: : The amine then undergoes a coupling reaction with a 2-(trifluoromethyl)phenylacetic acid derivative, possibly facilitated by coupling agents like EDCI or DCC.

  • Purification: : Final purification can be achieved through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, large-scale production would likely involve optimizing reaction conditions for yield and purity. This might include:

  • Continuous Flow Synthesis: : Leveraging continuous flow reactors to maintain precise control over reaction parameters.

  • Catalysts: : Using specific catalysts to enhance reaction efficiency and selectivity.

  • Scale-Up Techniques: : Employing scale-up techniques such as multi-batch processes to meet production demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : Formation of oxidized derivatives through reactions with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the nitro or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic or electrophilic substitutions, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as m-CPBA or potassium permanganate (KMnO4) under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents, strong acids, or bases to facilitate nucleophilic or electrophilic aromatic substitution.

Major Products

Depending on the specific reaction conditions and reagents used, major products could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a range of scientific research applications:

  • Chemistry: : Studied for its reactivity and stability under various conditions, useful in synthetic chemistry.

  • Medicine: : Explored as a candidate in pharmaceutical research, possibly targeting specific enzymes or receptors.

  • Industry: : Its stability and unique properties make it useful in material sciences, especially in the development of novel polymers or coatings.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with biological targets, such as:

  • Molecular Targets: : Enzymes, receptors, or specific proteins within biological systems.

  • Pathways Involved: : It might affect signaling pathways, enzymatic activity, or gene expression through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-(phenyl)acetamide

  • 2-[1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

What sets 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart from its peers is the specific positioning and interaction of the trifluoromethyl groups, which can significantly influence its physicochemical properties, stability, and biological activity.

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N3O/c18-16(19,20)10-5-1-2-6-11(10)24-14(27)9-26-13-8-4-3-7-12(13)25-15(26)17(21,22)23/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGTXIAXOUCXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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